(3-(3-Fluorophenyl)isoxazol-5-yl)methanol
Overview
Description
“(3-(3-Fluorophenyl)isoxazol-5-yl)methanol”, also known as FGIN-1-27, is a compound that belongs to the isoxazole family. It has an empirical formula of C10H8FNO2 and a molecular weight of 193.17 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOCc1cc(no1)-c2cccc(F)c2
. The InChI key for this compound is GNYHKYFJIXIGKN-UHFFFAOYSA-N
.
Scientific Research Applications
Antimicrobial Activity
A novel series of derivatives including 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles, synthesized from a compound structurally related to (3-(3-Fluorophenyl)isoxazol-5-yl)methanol, showed promising in vitro antimicrobial activity against bacterial and fungal organisms (Kumar et al., 2019).
Supramolecular Networks
Studies on compounds like (9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol, which shares a common structural motif with the molecule , revealed significant differences in intermolecular interaction patterns based on the substitution of different halogens. This research contributes to understanding the structural characteristics of similar fluorinated isoxazole compounds (Rajalakshmi et al., 2012).
Anticonvulsant Agents
Research on derivatives like (5-amino-3-substituted-1, 2, 4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone, which are structurally related, demonstrated significant anticonvulsant activities, indicating the potential of similar fluorinated isoxazole compounds in neurological applications (Malik & Khan, 2014).
Synthesis of Functional Isoxazole Derivatives
Another study focused on synthesizing various isoxazole derivatives, including ones similar to this compound, providing insight into the chemical processes and potential applications of these compounds in different scientific fields (Potkin et al., 2015).
Copper Corrosion Inhibition
In a corrosion study, [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol, structurally related to the molecule of interest, was used as an efficient inhibitor to protect copper in sulfuric acid solution, indicating potential applications in materials science and engineering (Khezri et al., 2020).
Cytotoxic Activity
The synthesis of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives, related in structure, demonstrated potent cytotoxicity against various human cancer cell lines, suggesting the potential of similar fluorinated isoxazole compounds in cancer research (Rao et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
[3-(3-fluorophenyl)-1,2-oxazol-5-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYHKYFJIXIGKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670247 | |
Record name | [3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954240-02-9 | |
Record name | [3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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